4-(Carboxymethyl)phenylboronic acid pinacol ester

Catalog No.
S799353
CAS No.
797755-07-8
M.F
C14H19BO4
M. Wt
262.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Carboxymethyl)phenylboronic acid pinacol ester

CAS Number

797755-07-8

Product Name

4-(Carboxymethyl)phenylboronic acid pinacol ester

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid

Molecular Formula

C14H19BO4

Molecular Weight

262.11 g/mol

InChI

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-7-5-10(6-8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H,16,17)

InChI Key

FNLWHBHWDXCWHV-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)O

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)O

Synthesis of Autotaxin Inhibitors

One application of 4-CM-PhBpin is as an intermediate in the synthesis of hydantoin-derived autotaxin inhibitors. Autotaxin is an enzyme involved in various biological processes, and its inhibition can be beneficial for treating certain diseases. Studies have shown that hydantoin derivatives containing a 4-carboxyphenylboronic acid moiety (derived from 4-CM-PhBpin) exhibit potent autotaxin inhibitory activity [1].

Source

[1] Sigma-Aldrich product page for 4-(Carboxymethyl)phenylboronic acid pinacol ester, citing relevant research ()

Development of ROS-Sensitive Materials

-CM-PhBpin can also serve as a substrate in the creation of reactive oxygen species (ROS)-sensitive and H2O2-eliminating materials. These materials have potential applications in various fields, including drug delivery and biosensors. Researchers have explored linking 4-CM-PhBpin (or phenylboronic acid pinacol esters in general) onto β-cyclodextrin to create such materials that respond to the presence of ROS or hydrogen peroxide (H2O2) [2].

Source

[2] PubChem entry for 4-(Carboxymethyl)phenylboronic acid pinacol ester, mentioning its use in ROS-sensitive material development ()

Synthesis of FLT3 Kinase Inhibitors

Another research application of 4-CM-PhBpin involves the synthesis of 5-aryl-2-aminopyridine derivatives, which act as FLT3 kinase inhibitors. FLT3 is a protein implicated in certain types of leukemia. By inhibiting FLT3 activity, researchers aim to develop potential therapies for these cancers [3].

Source

[3] Sigma-Aldrich product page for 4-Carboxylphenylboronic acid pinacol ester, mentioning its use in FLT3 kinase inhibitor synthesis ()

4-(Carboxymethyl)phenylboronic acid pinacol ester is an organoboron compound characterized by the presence of a boronic acid moiety and a carboxymethyl group on a phenyl ring. Its molecular formula is C14H19BO4, and it has a molecular weight of approximately 250.11 g/mol. This compound is notable for its pinacol ester structure, which enhances its stability and solubility in various solvents. The compound appears as a solid and has a melting point ranging from 162°C to 168°C, making it suitable for various chemical applications .

, including:

  • Suzuki Coupling Reactions: This compound can act as a coupling partner in cross-coupling reactions with aryl halides, facilitating the formation of biaryl compounds.
  • Acid-Base Reactions: The carboxymethyl group can undergo protonation and deprotonation, influencing the compound's reactivity in different pH environments.
  • Nucleophilic Substitution: The boronic ester can undergo nucleophilic attack, leading to the formation of various derivatives.

The synthesis of 4-(Carboxymethyl)phenylboronic acid pinacol ester typically involves the following methods:

  • Boronic Acid Esterification: The reaction between 4-carboxymethylphenylboronic acid and pinacol under acidic or basic conditions leads to the formation of the pinacol ester.
  • Boronate Formation: Starting from phenylboronic acid, the introduction of a carboxymethyl group through electrophilic substitution followed by esterification with pinacol.

These methods ensure high yields and purity levels suitable for further applications.

4-(Carboxymethyl)phenylboronic acid pinacol ester finds utility in various fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
  • Pharmaceutical Development: Its potential biological activity makes it a candidate for drug development, particularly in cancer therapy.
  • Material Science: The compound can be used in the development of boron-containing polymers and materials with unique properties.

Studies on the interactions of 4-(Carboxymethyl)phenylboronic acid pinacol ester with biological macromolecules are essential for understanding its potential therapeutic effects. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target enzymes or receptors.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent biological effects.

These studies contribute to elucidating the mechanism of action of this compound in biological systems.

Several compounds share structural similarities with 4-(Carboxymethyl)phenylboronic acid pinacol ester. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Phenylboronic AcidBoronic acid without carboxymethylSimpler structure; commonly used in Suzuki reactions.
3-Carboxyphenylboronic AcidCarboxylic group at position 3Different positional isomer affecting reactivity.
4-(Hydroxymethyl)phenylboronic AcidHydroxymethyl instead of carboxymethylPotentially different biological activity profile.
4-(Aminomethyl)phenylboronic AcidAminomethyl groupIncreased solubility and potential for biological activity.

The uniqueness of 4-(Carboxymethyl)phenylboronic acid pinacol ester lies in its combination of both carboxymethyl and boron functionalities, which may enhance its solubility and reactivity compared to similar compounds. This dual functionality could lead to diverse applications in organic synthesis and medicinal chemistry.

Molecular Architecture and Crystallographic Analysis

4-(Carboxymethyl)phenylboronic acid pinacol ester (C₁₄H₁₉BO₄) features a phenyl ring substituted with a boron-containing pinacol ester group and a carboxymethyl side chain (Figure 1). The pinacol ester moiety consists of a boron atom coordinated to two oxygen atoms from the pinacol diol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), forming a rigid planar structure. The carboxymethyl group (-CH₂COOH) extends from the para position of the phenyl ring, introducing acidity and reactivity.

Crystallographic studies reveal that the compound adopts a syn–syn conformation in its anhydrous state, with the boron atom in a trigonal planar geometry. In hydrated forms, interactions between the carboxylic acid and boronic ester groups dictate distinct crystal packing motifs, such as sheet-like arrangements or catenated structures influenced by water molecules.

Spectroscopic Identification (FT-IR, NMR, MS)

FT-IR Spectroscopy

Key absorption bands include:

  • 1700–1750 cm⁻¹: C=O stretching of the carboxylic acid group.
  • 1350–1450 cm⁻¹: B–O vibrations from the pinacol ester.
  • 3000–3600 cm⁻¹: O–H stretching (broad) from the carboxylic acid.

NMR Spectroscopy

1H NMR spectra show:

  • δ 1.0–1.5 ppm: Methyl groups of the pinacol ester (singlet).
  • δ 2.8–3.5 ppm: Methylene protons adjacent to the carboxylic acid (quartet).
  • δ 7.0–8.0 ppm: Aromatic protons (multiplet).
    13C NMR confirms the boronated aromatic ring and carboxymethyl groups.

Mass Spectrometry

The molecular ion peak at m/z 262.11 (C₁₄H₁₉BO₄) is observed, with fragmentation patterns indicating cleavage of the boron–oxygen bonds.

Tautomeric Forms and Boron Coordination Chemistry

The compound exists as a boronic acid pinacol ester in its neutral form. Under acidic or basic conditions, the pinacol ester can hydrolyze to form 4-(carboxymethyl)phenylboronic acid, which participates in dynamic covalent chemistry. Boron’s Lewis acidity enables coordination with nucleophiles like amines or diols, forming tetracoordinated complexes.

In solid-state structures, the carboxylic acid group engages in hydrogen bonding with water molecules, stabilizing specific conformations. The planarity of the boron–oxygen motif minimizes steric hindrance, enabling efficient interactions in cross-coupling reactions.

Comparative Analysis with Related Boronic Acid Esters

Property4-(Carboxymethyl)phenylboronic acid pinacol ester4-(Methoxycarbonylmethyl)phenylboronic acid pinacol esterPhenylboronic acid
Molecular Weight262.11 g/mol276.14 g/mol121.92 g/mol
Melting Point162–168°C49–53°C240–245°C
Purity95–98%98%>99%
ReactivityHigh (carboxylic acid and boronic ester groups)Moderate (ester group)Low

Key Differences:

  • The carboxymethyl group enhances solubility in polar solvents compared to methoxycarbonylmethyl analogs.
  • Steric effects from the pinacol ester are minimal due to its planar geometry, unlike bulkier boronate esters.
  • Boron coordination strength is weaker than in trisubstituted borane complexes.

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid

Dates

Last modified: 08-15-2023

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